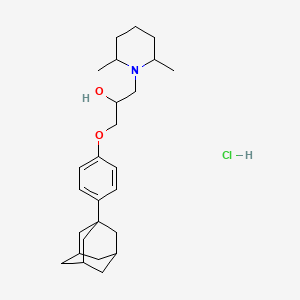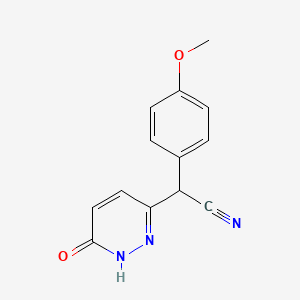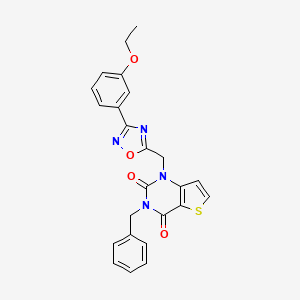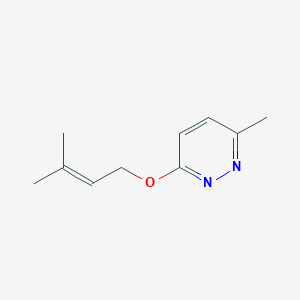
(2-Methylindolin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methylindolin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, also known as MIPO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MIPO is a small molecule that has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "(2-Methylindolin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" have been synthesized and characterized, demonstrating the broad interest in heterocyclic compounds for their potential pharmacological activities. For instance, compounds featuring pyrazole and oxadiazole moieties have been synthesized and characterized, revealing their antibacterial activity (Sangepu et al., 2016). Similarly, the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline highlight the complex reactions involved in developing novel heterocyclic compounds with potential biological applications (Zaki et al., 2014).
Potential Biological Activities
Research into similar compounds has uncovered a range of biological activities, suggesting potential research applications for "this compound" in areas like antimicrobial and anticancer studies. For example, novel pyrazole derivatives have shown antimicrobial and anticancer properties, indicating the therapeutic potential of these heterocyclic compounds (Hafez et al., 2016). Additionally, the synthesis and biological activity of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles further illustrate the potential for developing antimicrobial and antioxidant agents (Bassyouni et al., 2012).
Molecular Docking and Drug Design
Molecular docking studies of compounds with pyrazole and oxadiazole frameworks, similar to "this compound," contribute to drug design by predicting the interaction with biological targets. This approach enhances the understanding of compound efficacy and specificity, paving the way for the design of novel therapeutic agents (Katariya et al., 2021).
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-10-8-11-4-2-3-5-13(11)21(10)16(22)15-19-14(20-23-15)12-9-17-6-7-18-12/h2-7,9-10H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBRKWKIIWWJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11Z)-N-(4-fluorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2373453.png)
![3-Chloro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2373454.png)
![2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione](/img/structure/B2373455.png)





![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
